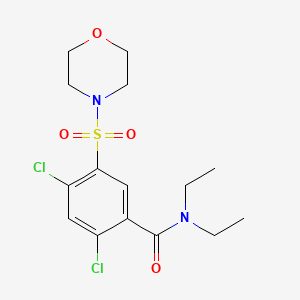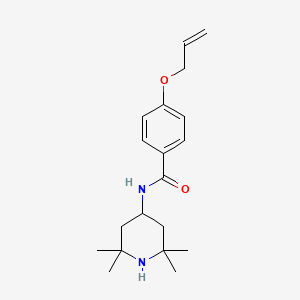
4-nitro-N-(3,4,5-trimethoxybenzyl)benzamide
Overview
Description
4-nitro-N-(3,4,5-trimethoxybenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as 'TMB-4' and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 4-nitro-N-(3,4,5-trimethoxybenzyl)benzamide is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a crucial role in DNA repair and cell death pathways. Inhibition of PARP-1 activity by TMB-4 can prevent the damage caused by oxidative stress and reduce cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models. TMB-4 can also reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, thereby reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-nitro-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments is its neuroprotective effects. This compound can be used to study the mechanisms of ischemic stroke and other neurodegenerative diseases. However, one of the limitations of using TMB-4 is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models.
Future Directions
There are several potential future directions for research on 4-nitro-N-(3,4,5-trimethoxybenzyl)benzamide. One of the significant areas of research is the development of new drugs based on TMB-4. Studies have shown that modifications to the chemical structure of TMB-4 can improve its neuroprotective effects and reduce its toxicity. Another potential direction for research is the study of the effects of TMB-4 on other diseases such as cancer and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized through various methods and has been extensively studied for its neuroprotective effects. TMB-4 acts by inhibiting the activity of PARP-1 and has several biochemical and physiological effects. There are several potential future directions for research on this compound, including the development of new drugs based on this compound and the study of its effects on other diseases.
Scientific Research Applications
4-nitro-N-(3,4,5-trimethoxybenzyl)benzamide has been extensively studied for its potential applications in various research fields. One of the significant applications of this compound is in the field of neuroscience. Studies have shown that TMB-4 has neuroprotective effects and can reduce the damage caused by ischemic stroke in animal models.
properties
IUPAC Name |
4-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-23-14-8-11(9-15(24-2)16(14)25-3)10-18-17(20)12-4-6-13(7-5-12)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGQYAGVKLHWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4408072.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4408075.png)

![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)


![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)
![3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4408123.png)
![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
![4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)
amine hydrochloride](/img/structure/B4408147.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4408153.png)
![4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4408166.png)